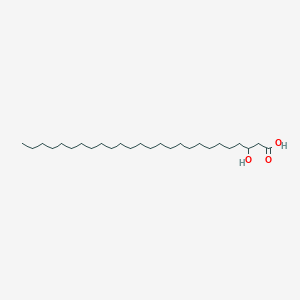

3-Hydroxyhexacosanoic acid

Description

3-Hydroxyhexacosanoic acid is a long-chain saturated fatty acid characterized by a hydroxyl group (-OH) at the third carbon of its 26-carbon backbone. It is a component of bacterial lipooligosaccharides (LOS), specifically in the lipid A moiety of Bordetella species (BqLOS). This structural role enables BqLOS to act as a Toll-like receptor 4 (TLR4) antagonist, binding to TLR4 without initiating intracellular pro-inflammatory signaling . Its presence in lipid A underscores its importance in modulating host-pathogen interactions and immune evasion .

Properties

Molecular Formula |

C26H52O3 |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

3-hydroxyhexacosanoic acid |

InChI |

InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26(28)29/h25,27H,2-24H2,1H3,(H,28,29) |

InChI Key |

SEVRYJMBCDYSHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Chain Length and Hydrophobicity: Shorter-chain analogues (e.g., C6 and C8) exhibit higher water solubility, making them suitable for metabolic transport and enzymatic processing . Longer chains (C16 and C26) are integral to membrane lipid bilayers, with this compound’s extreme hydrophobicity enhancing bacterial membrane rigidity and TLR4 binding specificity .

- Biological Roles: Metabolic Intermediates: 3-Hydroxyhexanoic acid (C6) accumulates in mitochondrial β-oxidation defects, serving as a diagnostic marker . Immune Modulation: this compound (C26) in BqLOS inhibits TLR4 signaling, suggesting evolutionary adaptation to dampen host immune responses . Biopolymers: Medium-chain analogues like 3-hydroxyoctanoic acid (C8) are precursors for biodegradable plastics (PHAs) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Hydroxyhexacosanoic acid (3-OH-C26:0) in laboratory settings?

- Methodology : Bacterial fermentation is a primary method, leveraging pathways similar to polyhydroxyalkanoate (PHA) biosynthesis observed in shorter-chain 3-hydroxy fatty acids (e.g., C6:0). For longer chains like C26:0, enzymatic elongation systems (e.g., fatty acid synthases) or chemical synthesis via hydroxylation of hexacosanoic acid may be employed. Precise control of carbon sources and redox conditions is critical for yield optimization .

- Key considerations : Purity assessment via GC-MS or NMR is essential to avoid contamination by shorter-chain analogs, which are common byproducts in bacterial systems .

Q. How can researchers accurately detect and quantify this compound in complex biological matrices?

- Methodology : Derivatization (e.g., silylation) followed by gas chromatography-mass spectrometry (GC-MS) is recommended for enhanced volatility and sensitivity. For liquid matrices, reverse-phase HPLC with UV/Vis detection (at 210–220 nm) or tandem mass spectrometry (LC-MS/MS) provides specificity. Calibration curves using isotopically labeled internal standards (e.g., ³H- or ¹³C-analogs) are critical for minimizing matrix effects .

- Challenges : Long-chain hydroxy fatty acids exhibit poor solubility in aqueous phases; use of organic solvents (e.g., chloroform-methanol mixtures) during extraction is advised .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported biological roles of this compound across studies (e.g., conflicting biomarker efficacy)?

- Methodology :

Controlled cohort stratification : Segment patient/animal cohorts by variables like age, diet, and genetic background to isolate confounding factors.

Multi-omics integration : Combine lipidomics data with transcriptomic/proteomic analyses to identify upstream regulatory mechanisms (e.g., peroxisomal β-oxidation enzymes).

Meta-analysis frameworks : Apply random-effects models to aggregate data from heterogeneous studies while accounting for variability in detection limits and sample preparation protocols .

- Example : Discrepancies in its association with fatty acid oxidation disorders may arise from differences in 3-hydroxyacyl-CoA dehydrogenase isoform expression across tissues .

Q. How does the chain length of 3-hydroxy fatty acids (e.g., C26 vs. C6/C14) influence their interaction with enzymes like 3-hydroxyacyl-CoA dehydrogenases?

- Methodology :

- Enzyme kinetics assays : Compare Vmax and Km values using purified dehydrogenases and varying chain-length substrates.

- Structural modeling : Perform molecular dynamics simulations to assess binding pocket compatibility with long-chain substrates.

Q. What statistical approaches are recommended for analyzing clustered data in longitudinal studies of this compound accumulation?

- Methodology :

- Mixed-effects models : Account for repeated measures within subjects and nested variables (e.g., tissue-specific expression).

- Multiple imputation : Address missing data using chained equations (MICE), validated against complete-case analysis to ensure robustness .

Q. In designing experiments to elucidate this compound’s role in lipid metabolism, how should researchers control for confounding variables (e.g., diet or genetic background)?

- Methodology :

- Isogenic models : Use CRISPR-edited cell lines or genetically homogeneous animal strains to minimize genetic variability.

- Dietary standardization : Implement controlled feeding regimens (e.g., defined lipid-free diets) for ≥2 weeks prior to experiments.

- Blocked experimental design : Randomize treatment groups within blocks (e.g., age-matched cohorts) to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.